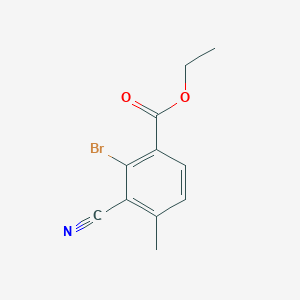

Ethyl 2-bromo-3-cyano-4-methylbenzoate

Description

Ethyl 2-bromo-3-cyano-4-methylbenzoate is a substituted benzoate ester characterized by a bromine atom at the 2-position, a cyano group at the 3-position, and a methyl group at the 4-position of the aromatic ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (bromo, cyano) and electron-donating (methyl) substituents. Its molecular formula is C₁₁H₁₀BrNO₂, with a molecular weight of 284.11 g/mol.

Properties

IUPAC Name |

ethyl 2-bromo-3-cyano-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-5-4-7(2)9(6-13)10(8)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXPLEWTOUYGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)C)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-cyano-4-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 3-cyano-4-methylbenzoic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum bromide. The esterification step involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction between the brominated acid and ethanol.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-bromo-3-cyano-4-methylbenzoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also reduce the risk of human error and improve safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-cyano-4-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Reduction: Conversion of the cyano group to an amine, resulting in ethyl 2-amino-3-cyano-4-methylbenzoate.

Hydrolysis: Production of 2-bromo-3-cyano-4-methylbenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-4-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-cyano-4-methylbenzoate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The cyano group can participate in various transformations, including reduction to an amine or hydrolysis to a carboxylic acid. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Bromine Substituent: The bromine atom in Ethyl 2-bromo-3-cyano-4-methylbenzoate increases molecular weight and polarizability compared to non-halogenated analogs. Brominated aromatic compounds, such as those found in clove extracts (e.g., eugenol derivatives), often exhibit enhanced antimicrobial activity due to halogen-bonding interactions .

- Similar cyano-substituted compounds in Dicranoloma reflexum extracts demonstrate antifungal properties, suggesting a role for this group in bioactivity .

- Methyl Group: The methyl group at the 4-position improves lipophilicity, aiding membrane permeability. Methyl-substituted benzoates, such as methyl eugenol from clove, are known for their stability and insecticidal properties .

Comparison with Ethyl Benzoate Derivatives from Spices

Ethyl benzoate derivatives in spice extracts (e.g., turmeric, ginger) often lack halogen or cyano substituents but share the ester functional group. For example:

- Ethyl 4-methylbenzoate (from black pepper ): Lacks bromo and cyano groups, resulting in lower reactivity and polarity. Its bioactivity is primarily linked to its lipophilicity and mild antimicrobial effects.

- Ethyl cinnamate (from clove ): Features a conjugated double bond instead of substituents, offering UV absorption properties but reduced electrophilicity.

Physical and Chemical Properties

Research Implications and Gaps

While Ethyl 2-bromo-3-cyano-4-methylbenzoate’s unique substituent combination distinguishes it from natural ethyl benzoates in spice extracts , its synthetic origin limits direct biological data. Future studies should explore:

- Antimicrobial Efficacy : Comparative assays against fungal pathogens, leveraging methodologies from studies on Tanzanian spice extracts .

- Crystallographic Analysis : Structural determination using programs like SHELX to elucidate packing interactions influenced by substituents.

- Solubility and Stability: The cyano group may reduce thermal stability compared to methyl- or methoxy-substituted analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.